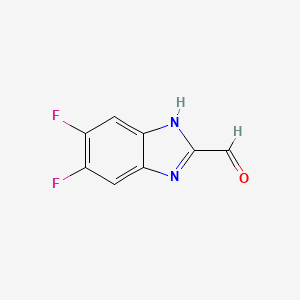

5,6-DIFLUORO-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-difluoro-1H-benzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICAAERLDDWAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247143 | |

| Record name | 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263379-05-0 | |

| Record name | 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263379-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Difluoro-1H-benzimidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde (CAS No. 1263379-05-0): A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Benzimidazoles in Medicinal Chemistry

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2][3] Its bioisosteric resemblance to purine enables it to interact with a wide range of biological targets with high affinity. The strategic introduction of fluorine atoms into this scaffold, as seen in 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde, offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby addressing some of the most pressing challenges in drug development.[4]

This technical guide provides a comprehensive overview of this compound, a versatile building block for the synthesis of novel therapeutics. We will delve into its physicochemical properties, a detailed and validated synthesis protocol, and its applications in the design of targeted therapies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1263379-05-0 | [5][6] |

| Molecular Formula | C₈H₄F₂N₂O | [5] |

| Molecular Weight | 182.13 g/mol | [5] |

| Appearance | Off-white to light yellow solid | Inferred from similar compounds |

| Melting Point | >250 °C (decomposes) | Typical for this class of compounds |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethyl acetate | Inferred from structural features |

| Purity | ≥97% | [5] |

Spectroscopic Characterization:

The structural integrity of this compound is typically confirmed using a suite of spectroscopic techniques. Below are the expected spectral data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 13.5-12.5 (br s, 1H, NH), 9.9 (s, 1H, CHO), 7.8-7.6 (m, 2H, Ar-H). The broad singlet corresponding to the N-H proton is exchangeable with D₂O. The aldehyde proton appears as a sharp singlet in the downfield region. The two aromatic protons will appear as a multiplet due to fluorine coupling.

-

¹³C NMR (100 MHz, DMSO-d₆): δ 185.0 (CHO), 150.0 (C=N), 148.0 (d, J = 240 Hz, C-F), 145.0 (d, J = 235 Hz, C-F), 135.0 (C-N), 110.0 (d, J = 20 Hz, C-H), 108.0 (d, J = 20 Hz, C-H). The carbon atoms attached to fluorine will show characteristic large coupling constants.

-

IR (KBr, cm⁻¹): 3300-2800 (N-H stretching), 1680 (C=O stretching of aldehyde), 1620 (C=N stretching), 1250 (C-F stretching).

-

Mass Spectrometry (ESI+): m/z 183.03 [M+H]⁺.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through the condensation of 4,5-difluoro-o-phenylenediamine with a suitable glyoxylic acid equivalent. The following protocol is a robust and scalable method.

Experimental Protocol:

Step 1: Synthesis of 5,6-difluoro-1H-benzo[d]imidazol-2-yl)methanol

-

To a stirred solution of 4,5-difluoro-o-phenylenediamine (1.0 eq) in 4M hydrochloric acid (10 vol) at room temperature, add a solution of glycolic acid (1.2 eq) in water (2 vol).

-

Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 12-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of 5M sodium hydroxide to adjust the pH to ~9-10.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water (2 x 5 vol), and dried under vacuum to afford the intermediate alcohol as a solid.

Step 2: Oxidation to this compound

-

Suspend the crude (5,6-difluoro-1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) in dichloromethane (20 vol).

-

Add activated manganese dioxide (5.0 eq) portion-wise over 30 minutes at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with dichloromethane (3 x 5 vol).

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Causality Behind Experimental Choices:

-

Choice of Acidic Conditions in Step 1: The condensation reaction, known as the Phillips-Ladenburg synthesis, is acid-catalyzed. The acidic medium protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the diamine.

-

Use of Glycolic Acid: Glycolic acid serves as a masked glyoxylic acid, providing the two-carbon unit required for the formation of the 2-substituted benzimidazole.

-

Manganese Dioxide as Oxidizing Agent: Activated MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to the corresponding aldehydes without over-oxidation to the carboxylic acid. Its heterogeneous nature simplifies the work-up procedure, as it can be easily removed by filtration.

Visualization of the Synthesis Workflow

Caption: Synthetic route to this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The aldehyde functionality at the 2-position of the benzimidazole ring is a versatile handle for a variety of chemical transformations, making this compound a highly valuable intermediate in the synthesis of complex drug molecules.[7] One of its most promising applications is in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

The aldehyde can undergo reductive amination, Wittig reactions, or condensation with active methylene compounds to introduce diverse side chains that can be tailored to target the ATP-binding site of specific kinases. The difluoro substitution on the benzene ring can enhance binding affinity through favorable interactions with the protein backbone and improve metabolic stability.

Exemplary Synthetic Application:

A plausible application is the synthesis of a novel inhibitor of a hypothetical protein kinase, "Kinase X," implicated in a signaling pathway crucial for cancer cell proliferation.

Step 3: Reductive Amination to a Kinase Inhibitor Precursor

-

Dissolve this compound (1.0 eq) and a primary amine (e.g., 4-aminomorpholine, 1.1 eq) in methanol (15 vol).

-

Add acetic acid (0.1 eq) to catalyze imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired kinase inhibitor precursor.

Visualization of a Target Signaling Pathway

Caption: Inhibition of the Kinase X signaling pathway.

Conclusion: A Versatile and Indispensable Tool for Drug Discovery

This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to address key challenges in drug design. Its unique combination of a reactive aldehyde handle and the beneficial properties of a difluorinated benzimidazole core makes it an invaluable asset in the quest for novel and effective therapeutics. The robust synthesis and versatile reactivity of this compound ensure its continued importance in the development of next-generation targeted therapies.

References

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). PubMed Central. [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. [Link]

-

This compound. (2025). Chemsrc. [Link]

-

5, 6-Difluoro-1H-benzoimidazole-2-carbaldehyde CAS NO:1263379-05-0. (2023). Alfa Chemical. [Link]

- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (n.d.).

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2022). PubMed Central. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry. [Link]

-

5, 6-Difluoro-1H-benzoimidazole-2-carbaldehyde CAS NO:1263379-05-0. (2023). Alfa Chemical. [Link]

-

Designed 1H-benzimidazole-5-carboxamidine derivatives. (n.d.). ResearchGate. [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2019). PubMed. [Link]

-

Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. (2024). ResearchGate. [Link]

- Method for preparation of benzimidazole derivatives. (n.d.).

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). ScienceDirect. [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2023). PubMed. [Link]

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CAS#:1263379-05-0 | this compound | Chemsrc [chemsrc.com]

- 6. 5, 6-Difluoro-1H-benzoimidazole-2-carbaldehyde CAS NO:1263379-05-0 - PWODWI SENTÃZ PERSONNALIZà - Nouvèl - Zhengzhou Alfa Chemical Co, Ltd [ht.alfachemsp.com]

- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active agents, and the introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The aldehyde functional group at the 2-position serves as a versatile synthetic handle for the elaboration into a diverse array of derivatives. A thorough understanding of the spectral characteristics of this core molecule is paramount for its unambiguous identification, quality control, and the structural confirmation of its downstream products in drug discovery and development pipelines.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in the fundamental principles of spectroscopy and draws upon comparative data from structurally related benzimidazole derivatives.

Disclaimer: The spectral data presented in this guide are predicted based on the chemical structure of this compound and established spectroscopic principles, in conjunction with available data for analogous compounds. While these predictions are expected to be highly accurate, they have not been derived from a direct experimental measurement of the target compound found in the public domain.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its unique spectral signature. The molecule consists of a planar benzimidazole ring system with fluorine atoms at positions 5 and 6, and a carbaldehyde group at position 2. The presence of nitrogen and fluorine atoms, along with the aldehyde functionality, gives rise to characteristic signals in various spectroscopic techniques.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the aldehyde proton, and the N-H proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~13.0 | Broad Singlet | - |

| CHO-H | ~9.9 | Singlet | - |

| H-4, H-7 | ~7.8 | Triplet | ~9.0 (JH-F) |

Interpretation:

-

N-H Proton: The proton on the imidazole nitrogen is expected to be significantly deshielded due to the aromatic nature of the ring and its acidic character, appearing as a broad singlet at a very downfield chemical shift.

-

Aldehyde Proton: The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and will appear as a sharp singlet in the downfield region.

-

Aromatic Protons (H-4 and H-7): Due to the symmetrical substitution of the fluorine atoms on the benzene ring, the two aromatic protons (H-4 and H-7) are chemically equivalent. They are expected to appear as a triplet due to coupling with the adjacent fluorine atoms.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of fluorine atoms will result in characteristic carbon-fluorine couplings.

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling (JC-F, Hz) |

| C=O | ~185 | - |

| C-5, C-6 | ~150 | Large (¹JC-F ≈ 240-250) |

| C-2 | ~145 | - |

| C-3a, C-7a | ~135 | Small (²JC-F or ³JC-F ≈ 10-15) |

| C-4, C-7 | ~105 | Small (²JC-F ≈ 20-25) |

Interpretation:

-

Carbonyl Carbon: The aldehyde carbonyl carbon will be observed at a characteristic downfield chemical shift.

-

Fluorine-Bearing Carbons (C-5 and C-6): These carbons will exhibit large one-bond coupling constants (¹JC-F) and will be significantly deshielded.

-

Other Aromatic Carbons: The remaining aromatic carbons will show smaller couplings to the fluorine atoms depending on the number of bonds separating them.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-5, F-6 | ~ -140 | Multiplet |

Interpretation:

The chemical shift of the fluorine atoms is influenced by the electronic environment of the benzimidazole ring. The multiplicity will arise from coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3100 (broad) |

| Aromatic C-H Stretch | 3100-3000 |

| Aldehyde C-H Stretch | 2850-2800 and 2750-2700 |

| C=O Stretch (Aldehyde) | 1710-1690 |

| C=N and C=C Stretch (Aromatic) | 1620-1450 |

| C-F Stretch | 1250-1100 |

Interpretation:

-

The broad N-H stretching band is characteristic of the imidazole ring.

-

The strong absorption band for the C=O stretch of the aldehyde is a key diagnostic peak.

-

The presence of C-F bonds will be indicated by strong absorption bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Data:

-

Molecular Ion (M⁺): m/z = 182.03

-

Major Fragments:

-

m/z = 181 ([M-H]⁺)

-

m/z = 153 ([M-CHO]⁺)

-

m/z = 126 ([M-CHO-HCN]⁺)

-

Figure 2. Predicted fragmentation pathway of this compound in mass spectrometry.

Interpretation:

The molecule is expected to show a prominent molecular ion peak. The primary fragmentation is likely to involve the loss of a hydrogen radical or the entire formyl radical. Subsequent fragmentation of the benzimidazole ring can lead to the loss of hydrogen cyanide.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) are typically required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. A 45° pulse angle and a 2-second relaxation delay are generally sufficient.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For electrospray ionization (ESI), the sample is introduced into the ion source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. The detailed analysis of the expected NMR, IR, and MS data, along with generalized experimental protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The unique spectral features arising from the combination of the benzimidazole core, fluorine substituents, and the aldehyde functionality allow for the unambiguous structural elucidation and characterization of this important synthetic intermediate.

References

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-2-carboxaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". Retrieved from [Link]

-

Presti, D. (2013). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Retrieved from [Link]

A Technical Guide to the Solubility of 5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published empirical data for this specific molecule, this guide synthesizes theoretical principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols. We will explore the nuanced interplay of solvent-solute interactions, the distinction between kinetic and thermodynamic solubility, and provide step-by-step methodologies for accurate solubility measurement. This document is designed to empower researchers to make informed decisions regarding solvent selection and to generate reliable, reproducible solubility data.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like 5,6-difluoro-1H-benzo[d]imidazole-2-carbaldehyde is a cornerstone of its developability and application.[1] Low solubility can present significant challenges, leading to poor bioavailability, difficulties in formulation, and unreliable results in in vitro assays.[2][3] Conversely, understanding and quantifying solubility in a range of organic solvents is paramount for:

-

Synthetic Chemistry: Efficient reaction kinetics, work-up, and purification via crystallization are all dependent on appropriate solvent selection.

-

Formulation Science: The development of stable and effective dosage forms, particularly for oral and parenteral administration, hinges on the molecule's solubility characteristics.

-

In Vitro Screening: Accurate concentration of test compounds in biological assays is essential for generating meaningful structure-activity relationships (SAR).

-

Predictive Modeling: Experimental solubility data is invaluable for building and validating computational models that can accelerate drug discovery.[4][5]

This guide will provide both the theoretical underpinnings and the practical instructions for a comprehensive assessment of the solubility of 5,6-difluoro-1H-benzo[d]imidazole-2-carbaldehyde.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, approach to predicting solubility.[6][7] A more nuanced understanding requires an examination of the specific intermolecular forces at play between the solute (5,6-difluoro-1H-benzo[d]imidazole-2-carbaldehyde) and various organic solvents.

Molecular Structure Analysis of 5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde

The solubility behavior of our target molecule is dictated by its key structural features:

-

Benzimidazole Core: This bicyclic aromatic system is largely nonpolar and capable of π-π stacking interactions.

-

Imidazole Moiety: This portion of the ring system contains two nitrogen atoms, one of which (N-H) can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor. This imparts a degree of polarity and the potential for specific interactions with protic solvents.

-

Carbaldehyde Group (-CHO): The aldehyde is a polar group with a carbonyl oxygen that is a strong hydrogen bond acceptor.

-

Difluoro Substitution: The two fluorine atoms on the benzene ring are highly electronegative, withdrawing electron density and increasing the molecule's overall polarity. However, they are not strong hydrogen bond acceptors.

Based on this structure, we can anticipate that 5,6-difluoro-1H-benzo[d]imidazole-2-carbaldehyde will exhibit moderate polarity. Its solubility will be favored in solvents that can engage in hydrogen bonding and have a similar polarity profile.

Solvent Classification and Predicted Solubility

Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities. The following table provides a predictive overview of the solubility of 5,6-difluoro-1H-benzo[d]imidazole-2-carbaldehyde in common organic solvents.

| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility of 5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | Van der Waals forces | Low | The nonpolar nature of these solvents will not effectively solvate the polar imidazole and carbaldehyde functionalities of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Dipole-dipole interactions | Moderate to High | These solvents have significant dipole moments that can interact with the polar groups of the solute. Solvents like DMF and DMSO are particularly effective due to their high polarity. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Hydrogen bonding, Dipole-dipole interactions | Moderate | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the imidazole N-H and the carbonyl oxygen. However, the nonpolar benzimidazole backbone may limit very high solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-dipole interactions | Low to Moderate | While polar, their ability to engage in hydrogen bonding is limited, which may restrict their effectiveness in solvating the solute. |

Causality behind Predictions: The presence of both hydrogen bond donating (N-H) and accepting (N and C=O) sites on the solute molecule suggests that solvents capable of hydrogen bonding will be more effective. The overall moderate polarity of the molecule, due to the combination of the nonpolar aromatic system and polar functional groups, indicates that highly polar aprotic solvents like DMSO and DMF are likely to be excellent choices for achieving high solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is the gold standard.[8] This section details a robust protocol for measuring both thermodynamic and kinetic solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:[8][9]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a solute in a saturated solution in equilibrium with an excess of the solid form.[8][9] This value is independent of time and is essential for understanding the intrinsic properties of the compound. The shake-flask method is the most reliable for its determination.[10]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a cosolvent (typically DMSO), precipitates when added to an aqueous buffer.[2][11] It is a high-throughput method often used in early drug discovery.[2] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[9]

For the purpose of this guide, we will focus on the determination of thermodynamic solubility, which provides a more fundamental understanding of the compound's properties.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[10][12]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation:

-

Add an excess amount of solid 5,6-difluoro-1H-benzo[d]imidazole-2-carbaldehyde to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for sedimentation of the excess solid.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean vial. This step is critical to prevent solid particles from artificially inflating the concentration measurement.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of 5,6-difluoro-1H-benzo[d]imidazole-2-carbaldehyde in the same solvent.

-

Dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[13][14][15][16][17]

-

HPLC: This is the preferred method due to its high specificity and accuracy.[13][14] A calibration curve is generated by plotting the peak area of the standards against their concentrations. The concentration of the diluted sample is then determined from this curve.[13]

-

UV-Vis Spectroscopy: This method is faster but less specific than HPLC. A calibration curve is generated by plotting the absorbance of the standards at the wavelength of maximum absorbance (λmax) against their concentrations.[16][18]

-

-

-

Calculation:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the thermodynamic solubility of 5,6-difluoro-1H-benzo[d]imidazole-2-carbaldehyde in the tested solvent at the specified temperature.

-

To ensure the trustworthiness of the results, the protocol should include the following self-validating checks:

-

Time to Equilibrium: Collect and analyze samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points, indicating that equilibrium has been reached.

-

Visual Confirmation: After the experiment, there should still be visible excess solid in the vials, confirming that a saturated solution was achieved.

-

pH Measurement (for buffered aqueous solutions): If working with buffered systems, measure the pH before and after equilibration to ensure it has not shifted significantly, as this can affect the solubility of ionizable compounds.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Predicted and Experimental Solubility of 5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde at 25 °C

| Solvent | Solvent Class | Polarity Index (P') | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (M) |

| Hexane | Nonpolar | 0.1 | Low | To be determined | To be determined |

| Toluene | Nonpolar | 2.4 | Low | To be determined | To be determined |

| Dichloromethane | Chlorinated | 3.1 | Low to Moderate | To be determined | To be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Moderate to High | To be determined | To be determined |

| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate to High | To be determined | To be determined |

| Acetone | Polar Aprotic | 5.1 | Moderate to High | To be determined | To be determined |

| Methanol | Polar Protic | 5.1 | Moderate | To be determined | To be determined |

| Ethanol | Polar Protic | 4.3 | Moderate | To be determined | To be determined |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate to High | To be determined | To be determined |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | To be determined | To be determined |

Polarity Index values are relative measures.[19]

Conclusion

The solubility of 5,6-difluoro-1H-benzo[d]imidazole-2-carbaldehyde in organic solvents is a multifaceted property governed by the principles of intermolecular interactions. While a theoretical analysis based on its molecular structure provides valuable predictions, rigorous experimental determination via the shake-flask method is indispensable for obtaining accurate and reliable data. This guide has provided a comprehensive framework for both predictive assessment and empirical measurement, empowering researchers to confidently navigate the challenges associated with solvent selection and solubility determination in their research and development endeavors. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality data that can accelerate scientific progress.

References

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Analytical Chemistry. (1995). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

-

ResearchGate. (2021). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

protocols.io. (2021, July 28). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

PharmaGuru. (2024, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Wikipedia. Solubility. [Link]

-

Celina City Schools. Factors Affecting Solubility. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

ResearchGate. (2018). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

-

ACS Publications. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]

-

ResearchGate. (2009). Solubility of Benzimidazoles in Alcohols. [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

NCBI Bookshelf. (2022). Biochemistry, Dissolution and Solubility. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

University of California, Davis. Solubility. [Link]

-

JoVE. (2020, March 26). Solubility. [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?[Link]

-

University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]

-

Burdick & Jackson. Polarity Index. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

National Institutes of Health. (2020). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

-

ResearchGate. (2021). Comprehensive solubility study and inter-molecular interactions on fenbendazole dissolved in some aqueous aprotic and protic co-solvent solutions. [Link]

-

ResearchGate. (2019, January 22). Intermolecular interactions in a phenol-substituted benzimidazole. [Link]

-

National Institutes of Health. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

National Institutes of Health. (2019). Intermolecular interactions in a phenol-substituted benzimidazole. [Link]

-

University of Padua. (2024, May 18). Predicting drug solubility in organic solvents mixtures. [Link]

-

Scilit. Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. [Link]

-

PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. [Link]

-

ACS Publications. (2022). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

PubChem. 5,6-difluoro-1H-1,3-benzodiazole-2-thiol. [Link]

-

National Institutes of Health. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. scielo.br [scielo.br]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. researchgate.net [researchgate.net]

- 15. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. improvedpharma.com [improvedpharma.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Polarity Index [macro.lsu.edu]

A Senior Application Scientist's In-Depth Technical Guide to 5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde: Sourcing, Synthesis, and Application in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Benzimidazoles in Medicinal Chemistry

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous pharmacologically active compounds.[1] Its bioisosteric resemblance to endogenous purines enables it to interact with a diverse array of biological targets, rendering it a valuable template for the development of novel therapeutics.[1] The strategic incorporation of fluorine atoms into this scaffold, as seen in 5,6-difluoro-1H-benzoimidazole-2-carbaldehyde, can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth technical overview of this compound, a key building block for researchers, chemists, and drug development professionals engaged in the synthesis of next-generation therapeutic agents. We will explore its commercial availability, plausible synthetic routes, physicochemical properties, and its pivotal role in the creation of complex bioactive molecules.

Commercial Sourcing and Availability

For researchers and process chemists, securing a reliable source of high-purity starting materials is a critical first step in any synthetic campaign. This compound is available from a number of specialized chemical suppliers. The choice of supplier often depends on factors such as required purity, scale, and lead time. Below is a comparative table of some commercial suppliers.

| Supplier | Product Name | CAS Number | Purity | Notes |

| BLDpharm | 5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde | 1263379-05-0 | Inquiry | Offers various analytical data like NMR, HPLC, LC-MS.[2] |

| Alfa Chemical | 5, 6-Difluoro-1H-benzoimidazole-2-carbaldehyde | 1263379-05-0 | Inquiry | Positioned as a useful research chemical and offers custom synthesis.[3] |

| Chemsrc | This compound | 1263379-05-0 | 95.0% | Provides a summary of physicochemical properties.[4] |

| CymitQuimica | 5,6-Difluoro-1-Methyl-1H-Benzimidazole-2-Carbaldehyde | N/A | Min. 95% | Note: This is the N-methylated analog.[5] |

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for reaction optimization, formulation, and analytical method development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₂N₂O | [4] |

| Molecular Weight | 182.13 g/mol | [4] |

| Density | 1.6 ± 0.1 g/cm³ | [4] |

| Boiling Point | 371.5 ± 45.0 °C at 760 mmHg | [4] |

| Flash Point | 178.5 ± 28.7 °C | [4] |

| LogP | 1.34 | [4] |

| Index of Refraction | 1.677 | [4] |

Synthesis and Mechanistic Considerations

While specific, detailed industrial synthesis protocols for this compound are proprietary, a highly plausible and efficient laboratory-scale synthesis can be designed based on well-established methods for benzimidazole formation. The most common approach involves the condensation of an o-phenylenediamine with an aldehyde.[6]

Proposed Synthetic Pathway

The synthesis would logically proceed via the condensation of 4,5-difluoro-1,2-phenylenediamine with a suitable two-carbon aldehyde equivalent, followed by oxidation. A common and effective method utilizes glyoxylic acid or a derivative, followed by a controlled oxidation step to yield the target aldehyde.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on general procedures for benzimidazole synthesis.[6][7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,5-difluoro-1,2-phenylenediamine (1.0 eq) and ethanol to create a stirrable suspension.

-

Condensation: In a separate vessel, dissolve glyoxylic acid monohydrate (1.1 eq) in a minimal amount of water or ethanol. Add this solution dropwise to the stirred suspension of the diamine at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed. This step forms the 2-carboxy-benzimidazole intermediate.

-

Oxidation (Hypothetical Next Step): After cooling, the intermediate would be isolated and then subjected to a controlled oxidation or a decarboxylative oxidation to yield the aldehyde. Alternatively, a direct condensation with a protected glyoxal derivative could be employed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Applications in Drug Discovery: A Versatile Synthetic Intermediate

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate. The aldehyde functional group is a reactive handle that allows for a wide range of subsequent chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, which can then be used to build more complex molecular architectures.

Case Study: Synthesis of Bis-Benzimidazole (BBZ) Derivatives

A significant application of benzimidazole aldehydes is in the synthesis of bis-benzimidazole (BBZ) derivatives. These compounds are known to be potent DNA minor groove binders and inhibitors of enzymes like topoisomerase I, making them attractive candidates for anticancer drug development.[7] The aldehyde group of our title compound can be condensed with another o-phenylenediamine derivative to construct these complex, symmetrical or unsymmetrical BBZ scaffolds.[7][8]

Caption: Drug discovery workflow utilizing the title compound for BBZ synthesis.

Quality Control and Analytical Validation

Ensuring the identity and purity of this compound is paramount for the reproducibility of experimental results. A combination of spectroscopic and chromatographic techniques should be employed for its complete characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (typically δ 9.5-10.5 ppm), the aromatic protons on the benzimidazole ring, and the N-H proton (which may be broad and exchangeable).

-

¹³C NMR: The carbon NMR will show a distinct signal for the carbonyl carbon of the aldehyde (typically δ 185-195 ppm), along with signals for the aromatic carbons. The carbon-fluorine couplings will provide further structural confirmation.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass to within a few parts per million.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of purity.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the C=O stretch of the aldehyde group (typically around 1680-1700 cm⁻¹), as well as C-F and N-H stretching vibrations.

By leveraging the information in this guide, researchers can confidently source, synthesize, and utilize this compound as a key component in their drug discovery and development programs.

References

-

Chemsrc. CAS#: 1263379-05-0 | this compound. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Alfa Chemical. 5, 6-Difluoro-1H-benzoimidazole-2-carbaldehyde CAS NO:1263379-05-0. Available at: [Link]

-

Alfa Chemical. This compound CAS NO:1263379-05-0. Available at: [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

-

Kamal, A., et al. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 2015. Available at: [Link]

- Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2000.

- Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2018.

-

Kumar, A., et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 2022. Available at: [Link]

- Google Patents. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

-

Al-Ghorbani, M., et al. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 2023. Available at: [Link]

-

PubChem. 5,6-difluoro-1H-1,3-benzodiazole-2-thiol. Available at: [Link]

-

Samreen, S., et al. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. Molecules, 2021. Available at: [Link]

-

Kumar, A., et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 2022. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1263379-05-0|5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. 5, 6-Difluoro-1H-benzoimidazole-2-carbaldehyde CAS NO:1263379-05-0 - PWODWI SENTÈZ PERSONNALIZÉ - Nouvèl - Zhengzhou Alfa Chemical Co, Ltd [ht.alfachemsp.com]

- 4. CAS#:1263379-05-0 | this compound | Chemsrc [chemsrc.com]

- 5. 3D-FD93465 - 56-difluoro-1-methyl-1h-benzimidazole-2-carba… [cymitquimica.com]

- 6. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

safety and handling of 5,6-DIFLUORO-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE

An In-depth Technical Guide to the Safe Handling of 5,6-Difluoro-1H-benzoimidazole-2-carbaldehyde

Introduction

This compound is a fluorinated heterocyclic compound that has emerged as a significant building block in the landscape of medicinal chemistry and drug discovery. The benzimidazole scaffold is a privileged structure, found in numerous FDA-approved drugs and bioactive molecules, owing to its ability to engage in various biological interactions.[1][2][3] The strategic incorporation of fluorine atoms onto this scaffold can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.[4][5]

The aldehyde functional group further enhances its utility, providing a reactive handle for diverse chemical transformations like condensation and nucleophilic addition reactions, crucial for constructing more complex molecular architectures.[6][7] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, in-depth overview of the critical safety protocols, handling procedures, and toxicological considerations for this compound. Adherence to these guidelines is paramount to ensure a safe laboratory environment and the integrity of experimental outcomes.

Section 1: Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. Below is a summary of the key characteristics of this compound.

| Property | Value | Reference |

| CAS Number | 1263379-05-0 | [8][9] |

| Molecular Formula | C₈H₄F₂N₂O | [8] |

| Molecular Weight | 182.127 g/mol | [8] |

| Density | 1.6 ± 0.1 g/cm³ | [8] |

| Boiling Point | 371.5 ± 45.0 °C at 760 mmHg | [8] |

| Flash Point | 178.5 ± 28.7 °C | [8] |

| Appearance | Solid (form may vary) | [10] |

Section 2: Hazard Identification and Toxicology

While comprehensive toxicological data for this compound is not fully available, information from safety data sheets for this and structurally related compounds allows for a robust hazard assessment.[11][12] The primary hazards are associated with irritation and potential harm upon exposure.

GHS Hazard Classification (Based on related compounds):

-

Serious Eye Irritation: Causes serious eye irritation.[10][11]

-

Skin Irritation: May cause skin irritation.[13]

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[12][13]

-

Respiratory Irritation: May cause respiratory irritation.[13]

Toxicological Insights:

-

Causality of Irritation: The aldehyde functional group and the heterocyclic nature of the benzimidazole ring can react with biological macromolecules, leading to irritation upon contact with the eyes, skin, and respiratory tract.

-

Fluorine Metabolism: Although the carbon-fluorine bond is strong, the metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions.[5] While beneficial in small doses, excessive fluoride exposure can be toxic, potentially leading to conditions like skeletal fluorosis.[5][14][15] Researchers should be mindful of the cumulative exposure to fluorinated compounds.

-

Benzimidazole Class Effects: The broader class of benzimidazoles encompasses a wide range of bioactive compounds, including fungicides and pharmaceuticals.[16][17] While many are safe and effective drugs, some derivatives have been shown to cause adverse effects in laboratory studies, underscoring the need for cautious handling of all novel benzimidazole-based compounds.[16]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A self-validating system of protocols is essential for handling this compound. The following workflow is designed to minimize exposure risk at every step.

Experimental Workflow: Safe Handling Protocol

-

Preparation and Planning:

-

Before any experiment, thoroughly review the Safety Data Sheet (SDS) for the most current information.[11][12][18]

-

Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[11][12]

-

Prepare all necessary equipment and reagents within a designated and properly functioning chemical fume hood.

-

-

Donning Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are not sufficient.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.[12]

-

Body Protection: A buttoned lab coat must be worn. For larger quantities, consider a chemical-resistant apron.

-

Respiratory Protection: All handling of the solid compound or its solutions must be performed in a chemical fume hood to prevent inhalation of dust or aerosols.[18]

-

-

Compound Handling:

-

Post-Handling:

-

Thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.[11]

-

Clean the work area, decontaminating surfaces where the compound was handled.

-

Properly dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.

-

Caption: Workflow for the safe handling of this compound.

Section 4: First Aid Measures

In the event of an accidental exposure, immediate and appropriate action is critical. The following measures are based on standard laboratory safety protocols for similar chemical compounds.

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [11][18] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. | [11][18] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give artificial respiration. Seek medical attention. | [11][18] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention. | [11][12] |

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and ensuring laboratory safety.

Storage Conditions:

-

Store in a tightly closed container.[11]

-

Some suppliers recommend refrigerated storage.[11] Always follow the storage temperature specified on the container.

Incompatible Materials:

-

Strong oxidizing agents: Avoid contact with strong oxidizing agents, as they can lead to vigorous, potentially hazardous reactions.[11][12]

Caption: Decision-making process for the proper storage of the compound.

Section 6: Accidental Release and Disposal

Prompt and correct response to a spill is essential to prevent wider contamination and exposure.

Spill Containment Protocol:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).

-

Wear PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Containment: For a solid spill, gently sweep up the material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[12][18]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

-

Waste: All cleanup materials should be treated as hazardous waste.

Disposal Considerations: Chemical waste must be managed in compliance with all local, regional, and national hazardous waste regulations.[11] Do not dispose of this chemical into drains or the environment.[11][12] It should be disposed of through a licensed chemical waste disposal company.

Section 7: Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for drug discovery.[19][20] The benzimidazole core is a cornerstone in the development of agents targeting a vast array of diseases, including cancer, microbial infections, and hypertension.[1][2][17] The aldehyde group provides a reactive site for elaboration, allowing chemists to append other pharmacophores or functional groups to modulate biological activity. The strategic placement of two fluorine atoms can enhance drug-like properties, a common tactic in modern medicinal chemistry to improve a candidate's pharmacokinetic profile.[4][5]

References

-

Chemsrc. (2025). CAS#:1263379-05-0 | this compound. Retrieved from [Link]

-

Mondal, B., et al. (2020). Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T. PubMed. Retrieved from [Link]

-

Alfa Chemical. (2023). This compound CAS NO:1263379-05-0. Retrieved from [Link]

-

Alfa Chemical. (2023). 5, 6-Difluoro-1H-benzoimidazole-2-carbaldehyde CAS NO:1263379-05-0. Retrieved from [Link]

-

Alfa Chemical. (2023). This compound CAS NO:1263379-05-0. Retrieved from [Link]

-

Ayati, A., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. Retrieved from [Link]

-

Czerczak, S. (n.d.). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. PubMed. Retrieved from [Link]

-

Thompson, D. C., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. PubMed Central. Retrieved from [Link]

- Google Patents. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

-

Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Retrieved from [Link]

-

Kumar, D., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. Retrieved from [Link]

-

Gaba, M., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved from [Link]

-

Akuno, M. H., et al. (n.d.). Potential fluoride toxicity from oral medicaments: A review. PubMed Central. Retrieved from [Link]

-

Khan, I., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Retrieved from [Link]

-

Yao, C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central. Retrieved from [Link]

-

Zuo, H., et al. (2018). Toxic effects of fluoride on organisms. PubMed. Retrieved from [Link]

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 58442-17-4: 1H-benzimidazole-5-carbaldehyde [cymitquimica.com]

- 8. CAS#:1263379-05-0 | this compound | Chemsrc [chemsrc.com]

- 9. This compound CAS NO:1263379-05-0 - CYNHYRCHION SYNTHESIS CUSTOMIZED - Newyddion - Zhengzhou Alfa Chemical Co., Ltd [cy.alfachemar.com]

- 10. 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.ca [fishersci.ca]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. Potential fluoride toxicity from oral medicaments: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toxic effects of fluoride on organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. This compound CAS NO:1263379-05-0 - CUSTOMIZED SYNTHESIS PRODUCTS - News - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]

- 20. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Expanding Frontier of Fluorinated Benzimidazole Aldehydes in Scientific Research and Development

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and functional materials.[1] The strategic introduction of fluorine atoms into this scaffold can dramatically enhance biological activity, metabolic stability, and physicochemical properties.[2][3] This guide focuses on a specific, highly versatile subclass: fluorinated benzimidazole aldehydes. The aldehyde functional group serves as a reactive handle for a vast array of chemical transformations, unlocking novel applications in drug discovery, advanced diagnostics, and materials science. We will explore the synthesis, key applications, and future potential of these compounds, providing researchers and drug development professionals with a comprehensive technical overview grounded in mechanistic insights and validated protocols.

The Strategic Advantage of Fluorine and the Aldehyde Moiety

The benzimidazole core, a fusion of benzene and imidazole rings, is an electron-rich heterocycle capable of engaging in various non-covalent interactions with biological targets.[4] Its incorporation into drug molecules is a well-established strategy.[1]

The Impact of Fluorination

The introduction of fluorine, the most electronegative element, is not merely an isomorphic substitution for hydrogen but a profound modification that alters a molecule's properties:[5]

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This often leads to an increased biological half-life.[5]

-

Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or electrostatic interactions within a protein's active site, thereby increasing binding affinity and potency.

-

Modulated Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[3]

The Aldehyde: A Gateway to Functional Diversity

The aldehyde group is a versatile functional group that serves as a critical linchpin for synthetic diversification. Its reactivity allows for:

-

Condensation Reactions: Easily forms Schiff bases with primary amines, a foundational reaction for creating vast libraries of derivatives and for bioconjugation.[1]

-

Reductive Amination: Provides a direct route to secondary and tertiary amines, crucial for modulating solubility and biological activity.

-

Oxidation & Reduction: Can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds.

-

Nucleophilic Addition: Acts as an electrophile, reacting with various nucleophiles to build molecular complexity.

This combination of a fluorinated benzimidazole core for enhanced potency and stability, coupled with an aldehyde "handle" for synthetic elaboration, makes these compounds exceptionally valuable starting points for research and development.

Core Applications & Mechanistic Insights

Fluorinated benzimidazole aldehydes and their derivatives have demonstrated significant potential across multiple scientific domains.

Medicinal Chemistry: Designing Next-Generation Therapeutics

The benzimidazole scaffold is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][6][7][8] Fluorination consistently enhances these activities.[9]

-

Antimicrobial Agents: Fluorinated benzimidazoles have shown potent antibacterial and antifungal properties.[9] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Structure-activity relationship (SAR) studies reveal that the position of the fluorine atom is critical; for instance, meta-fluoro substitution on a phenyl ring attached to the benzimidazole core has been shown to be particularly effective against B. subtilis.

-

Anticancer Agents: Numerous fluorinated benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines.[6] Some of these compounds have been found to activate caspases, inducing apoptosis in cancer cells.[6] The aldehyde functionality can be derivatized to improve targeting or to introduce additional pharmacophores, leading to hybrid molecules with enhanced potency.

The following tables summarize representative biological data for fluorinated benzimidazole derivatives, highlighting the potency achieved through this structural motif.

Table 1: Antimicrobial Activity of Selected 2-(Fluorophenyl)-benzimidazole Derivatives

| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 14 | 2-(m-fluorophenyl)-benzimidazole | B. subtilis | 7.81 | |

| 18 | 5-methyl-2-(m-fluorophenyl)-benzimidazole | B. subtilis | 7.81 | |

| 18 | 5-methyl-2-(m-fluorophenyl)-benzimidazole | Gram-negative bacteria | 31.25 |

| 29 | 2-(2,4-difluorobenzyl)-benzimidazole | C. albicans | 16-32 |[5] |

Table 2: Anticancer Activity of Selected Fluoroaryl Benzimidazole Derivatives

| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 61 | Tethered fluoroaryl benzimidazole | K-562 | 2.8 | [6] |

| 63 | Tethered fluoroaryl benzimidazole | K-562 | 3.4 | [6] |

| 15 | Benzimidazole benzamide | HCT116 | Significant | [4] |

| 17 | Benzimidazole derivative | HCT116 | Promising |[4] |

Chemical Biology & Diagnostics: Probes and Sensors

The unique electronic and photophysical properties of the benzimidazole scaffold, combined with the reactivity of the aldehyde, make these compounds excellent candidates for developing chemical probes.

-

Fluorescent pH Sensors: Benzimidazole derivatives can exhibit pH-sensitive fluorescence, making them useful for imaging biologically relevant pH changes, such as in bacterial biofilms.[10][11] The aldehyde can be used to tune the electronic properties or to anchor the probe to specific cellular locations.

-

Ion and Analyte Detection: The aldehyde group can participate in reactions that are triggered by a specific analyte, leading to a "turn-on" or ratiometric fluorescent response.[12][13] For example, a fluorinated benzimidazole aldehyde could be functionalized to create a probe that selectively binds to metal ions like Fe³⁺, leading to a detectable change in its fluorescence spectrum.[14]

The logical workflow for designing such a probe is outlined below.

Caption: Workflow for developing a benzimidazole-based fluorescent sensor.

Experimental Protocols: A Validated Approach

To ensure scientific integrity, methodologies must be robust and reproducible. The following section provides a detailed protocol for the synthesis of a model fluorinated benzimidazole aldehyde and its subsequent evaluation as an antimicrobial agent.

Protocol: Synthesis of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole

This protocol describes a common and effective method for synthesizing 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with an aromatic aldehyde.[15][16]

Objective: To synthesize 2-(4-fluorophenyl)-1H-benzo[d]imidazole from o-phenylenediamine and 4-fluorobenzaldehyde.

Materials & Reagents:

-

o-Phenylenediamine

-

4-Fluorobenzaldehyde

-

Ethanol (absolute)

-

Sodium metabisulfite (Na₂S₂O₅) (as a mild oxidizing agent/catalyst)

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 30 mL of ethanol with gentle stirring.

-

Addition of Aldehyde: To this solution, add 4-fluorobenzaldehyde (1.24 g, 10 mmol). Stir the mixture for 10 minutes at room temperature to ensure homogeneity.

-

Catalyst Addition: Add sodium metabisulfite (1.90 g, 10 mmol) to the mixture. The causality here is that the catalyst facilitates the cyclodehydrogenation of the intermediate Schiff base formed in situ.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. Maintain reflux for 3-4 hours.

-

Monitoring the Reaction: Monitor the reaction progress by TLC using a suitable solvent system (e.g., hexane:ethyl acetate 7:3). The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold deionized water with stirring.

-

Precipitation: A solid precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure 2-(4-fluorophenyl)-1H-benzo[d]imidazole as a crystalline solid.

-

Characterization: Dry the purified product under vacuum. Characterize its structure and purity using ¹H-NMR, ¹³C-NMR, FT-IR, and mass spectrometry, comparing the data with literature values.[15]

Caption: Synthetic workflow for 2-(4-fluorophenyl)-1H-benzo[d]imidazole.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[7]

Objective: To determine the MIC of the synthesized compound against a panel of bacteria (e.g., S. aureus, B. subtilis, E. coli).

Materials & Reagents:

-

Synthesized fluorinated benzimidazole aldehyde

-

Bacterial strains (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile saline (0.85%)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-